molecular formula C16H21NO B12725623 2-(2-Piperidinoethyl)-1-indanone CAS No. 93024-68-1

2-(2-Piperidinoethyl)-1-indanone

Cat. No.: B12725623
CAS No.: 93024-68-1
M. Wt: 243.34 g/mol
InChI Key: XDDUOKKIMHFBAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Piperidinoethyl)-1-indanone is an organic compound that belongs to the class of indanone derivatives It features a piperidine ring attached to an indanone structure via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinoethyl)-1-indanone typically involves the reaction of 1-indanone with 2-(2-chloroethyl)piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the chloroethyl group, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinoethyl)-1-indanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can participate in substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of halogenated derivatives or other functional groups.

Scientific Research Applications

2-(2-Piperidinoethyl)-1-indanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Piperidinoethyl)-1-indanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The indanone moiety may also contribute to the compound’s overall biological activity by interacting with different cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinoethyl isothiocyanate: Another compound with a piperidine ring, known for its anticancer properties.

    2-Piperidino-1-ethanol: Used as an antimicrobial additive in lubricant oils.

    Flavoxate: A compound with a similar piperidine structure, used as a muscle relaxant.

Uniqueness

2-(2-Piperidinoethyl)-1-indanone is unique due to its specific indanone structure combined with a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93024-68-1

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(2-piperidin-1-ylethyl)-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H21NO/c18-16-14(8-11-17-9-4-1-5-10-17)12-13-6-2-3-7-15(13)16/h2-3,6-7,14H,1,4-5,8-12H2

InChI Key

XDDUOKKIMHFBAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2CC3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.